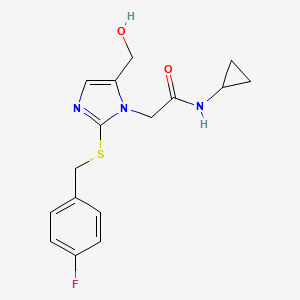

N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

The compound N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a central imidazole ring substituted with a hydroxymethyl group at position 5, a 4-fluorobenzylthio moiety at position 2, and an N-cyclopropyl acetamide side chain. The 4-fluorobenzyl group is a recurring motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-12-3-1-11(2-4-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-5-6-13/h1-4,7,13,21H,5-6,8-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHFOBUYCRAZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the fluorobenzyl thioether, and cyclopropyl group attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Reduction of the imidazole ring or the thioether group.

Substitution: Nucleophilic substitution reactions at the fluorobenzyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives

Compounds 5d and 5j () share structural similarities with the target compound, particularly in their acetamide backbone and fluorinated benzylthio substituents.

Key Findings :

Benzoimidazole-Thiazole-Triazole Hybrids ()

Compounds 9a–9e feature phenoxymethyl benzoimidazole scaffolds linked to aryl thiazole-triazole acetamide groups. For example:

- 9b : Incorporates a 4-fluorophenyl-thiazole group.

- 9c : Contains a 4-bromophenyl substituent.

Comparison Highlights :

- Synthetic Complexity : These hybrids require multi-step synthesis (e.g., click chemistry for triazole formation), whereas the target compound’s synthesis likely involves simpler imidazole functionalization .

- Biological Relevance : The triazole-thiazole moiety in 9a–9e enhances π-π stacking and hydrogen bonding, which may improve target engagement compared to the target compound’s imidazole-acetamide structure .

Guanidine-Thiazole Derivatives ()

Compound 30 (N-cyano-N'-[4-[N-(4-fluorobenzyl)...thio]ethyl]guanidine) shares the 4-fluorobenzyl group but includes a guanidine-thiazole scaffold.

Key Differences :

Sulfonyl-Imidazole Derivatives ()

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (ZINC6537776) shares the cyclopropyl acetamide group but replaces the hydroxymethyl with a benzenesulfonyl moiety.

Functional Group Impact :

- Solubility : The sulfonyl group increases polarity but may reduce membrane permeability compared to the hydroxymethyl group in the target compound.

- Synthetic Accessibility : Sulfonyl groups often require harsh oxidation conditions, whereas hydroxymethyl groups can be introduced via milder alkylation .

Biological Activity

N-cyclopropyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a cyclopropyl group, an imidazole moiety, and a thioether linkage, which contribute to its unique pharmacological profile. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving membrane permeability.

Research indicates that this compound may act on specific biological targets, particularly in the modulation of enzyme activity related to cancer and inflammatory pathways. The imidazole ring is known to interact with biological systems through hydrogen bonding and π-stacking interactions, which can influence receptor binding and enzyme inhibition.

Antitumor Activity

Several studies have demonstrated the antitumor activity of compounds related to this compound:

- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications:

- Cell Line Studies : Inflammatory cytokine release was significantly reduced in macrophage cell lines treated with this compound. Key cytokines measured included TNF-alpha and IL-6.

- In vivo Models : Animal models of inflammation demonstrated reduced edema and pain response when treated with the compound, suggesting its potential as an anti-inflammatory agent.

Data Tables

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 2.5 | Induction of apoptosis |

| Antitumor | A549 (lung cancer) | 3.0 | Inhibition of proliferation |

| Anti-inflammatory | RAW 264.7 (macrophages) | 5.0 | Inhibition of cytokine release |

| Anti-inflammatory | Carrageenan-induced edema | N/A | Reduction in edema and pain response |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to control groups after four weeks of treatment. -

Case Study on Anti-inflammatory Activity :

In another investigation, the compound was tested in a mouse model of arthritis. The treated group exhibited lower levels of joint swelling and inflammatory markers compared to untreated controls, supporting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.